molecular formula C8H7N3O2S B2586201 Quinoxaline-2-sulfonamide CAS No. 1247528-73-9

Quinoxaline-2-sulfonamide

Katalognummer: B2586201
CAS-Nummer: 1247528-73-9
Molekulargewicht: 209.22
InChI-Schlüssel: ZAZGSKFHIFQBFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinoxaline-2-sulfonamide is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by a quinoxaline ring system fused with a sulfonamide group, which enhances its biological activity and therapeutic potential .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-2-sulfonamide typically involves the reaction of substituted amines with quinoxaline-containing sulfonyl chloride. This reaction is often carried out under mild conditions, using solvents such as dichloromethane or ethanol, and may require the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale batch or continuous flow processes. These methods often employ green chemistry principles to minimize environmental impact, utilizing catalysts and recyclable solvents to enhance efficiency and reduce waste .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Quinoxaline-2-sulfonamide derivatives have shown promising antibacterial and antifungal properties. A study demonstrated that several synthesized quinoxaline sulfonamides exhibited significant bactericidal effects against various bacterial strains, indicating their potential as effective antimicrobial agents . The structure-activity relationship analysis revealed that specific substitutions on the quinoxaline core enhance antimicrobial efficacy.

Anticancer Properties

The anticancer potential of this compound derivatives has been extensively studied. Recent research highlighted the synthesis of sulfonamide-derived quinoxaline 1,4-dioxides that were evaluated as inhibitors of carbonic anhydrases, which are often overexpressed in tumor cells. These compounds demonstrated significant antiproliferative activity against multiple cancer cell lines, such as breast adenocarcinoma (MCF-7) and pancreatic adenocarcinoma (Capan-1) .

Table 1: Antiproliferative Activity of Quinoxaline Derivatives

CompoundIC50 (μM)Cancer Cell Line
7a3.5 ± 0.2MCF-7
7b1.8 ± 0.1Capan-1
7h1.1 ± 0.1MCF-7
DOXO0.3 ± 0.03Reference

The most potent derivative, identified as compound 7h, exhibited comparable activity to established chemotherapeutics like doxorubicin and etoposide, suggesting its potential for further development as a cancer therapeutic agent .

Chronic Disease Treatment

Quinoxaline derivatives have also been investigated for their potential in treating chronic diseases such as diabetes and neurological disorders. Their bioactivity extends to anti-inflammatory properties and the modulation of metabolic pathways, which could be beneficial in managing conditions like diabetes mellitus .

Table 2: Applications in Chronic Diseases

DiseaseApplication
Diabetes MellitusModulation of glucose homeostasis
Neurological DisordersAnti-inflammatory effects
AtherosclerosisPotential anti-inflammatory roles

Case Studies and Research Findings

Several case studies have documented the effectiveness of quinoxaline derivatives:

  • Antileishmanial Activity : One study synthesized quinoxaline sulfonamide derivatives that showed potent antileishmanial activity with IC50 values indicating significant efficacy compared to standard treatments .
  • Diuretic Activity : Another research highlighted the diuretic effects of certain quinoxaline derivatives, showcasing their versatility in therapeutic applications beyond oncology .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Quinoxaline-2-sulfonamide is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, antitumor, anti-inflammatory, and neuropharmacological properties. The findings are supported by data tables and relevant case studies.

Overview of this compound

This compound is part of a larger class of quinoxaline derivatives known for their varied pharmacological properties. These compounds typically exhibit significant activity against a range of diseases, including bacterial infections, cancer, and neurological disorders. The structural characteristics of quinoxaline derivatives contribute to their biological efficacy.

Antimicrobial Activity

This compound derivatives have shown promising antimicrobial properties against various pathogens. Research indicates that the presence of electron-donating groups on the phenyl ring enhances antibacterial activity. For instance, derivatives with methoxy or hydroxyl substitutions demonstrated increased potency against Gram-positive and Gram-negative bacteria.

Compound Target Pathogen Zone of Inhibition (mm) Reference
This compound AStaphylococcus aureus19
This compound BEscherichia coli22
This compound CPseudomonas aeruginosa15

The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the quinoxaline ring can significantly influence antibacterial efficacy. For example, compounds with ortho-hydroxy substituents exhibited enhanced antibacterial effects compared to their unsubstituted counterparts.

Antitumor Activity

The antitumor potential of this compound has been extensively studied. In vitro assays have demonstrated that certain derivatives exhibit potent cytotoxicity against various cancer cell lines. Notably, compound 7g has shown an IC50 value of 0.5 μg/mL against liver carcinoma cells, indicating strong antitumor activity.

Compound Cancer Cell Line IC50 (μg/mL) Activity Level
This compound ALiver carcinoma (HepG2)0.5High
This compound BBreast carcinoma (MCF7)4.75Moderate
This compound CColon carcinoma (HCT116)6.79Low

The SAR studies indicated that the introduction of carboxylic acid groups enhances the antitumor activity, while the absence of such groups correlates with reduced efficacy. Additionally, quinoxaline derivatives have been shown to inhibit carbonic anhydrase IX (CA IX), a target in cancer therapy.

Neuropharmacological Activity

This compound derivatives also exhibit neuropharmacological activities, including analgesic and anticonvulsant effects. A recent study evaluated a series of these compounds for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's.

Compound AChE Inhibition (%) Reference
This compound D41.92 ± 0.02%
Standard Drug (Donepezil)67.27 ± 0.60%

While the inhibitory activity was weaker than that of standard drugs like donepezil, some derivatives still demonstrated potential as therapeutic agents for cognitive disorders.

Case Studies

  • Antibacterial Efficacy : In a study comparing various quinoxaline derivatives, it was found that those with electron-donating groups showed significantly higher antibacterial activity against both S. aureus and E. coli compared to traditional antibiotics like chloramphenicol and ampicillin .
  • Antitumor Mechanism : Research involving compound 7g revealed its mechanism of action through the induction of apoptosis in cancer cells, showcasing its potential as a lead compound for further development in cancer therapy .
  • Neuropharmacological Effects : A recent investigation into the acetylcholinesterase inhibitory effects of quinoxaline derivatives highlighted their potential role in treating Alzheimer's disease, particularly emphasizing the importance of structural modifications for enhancing activity .

Eigenschaften

IUPAC Name

quinoxaline-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c9-14(12,13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZGSKFHIFQBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.